2-Methylpent-4-yn-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35151. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpent-4-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-5-6(2,3)7/h1,7H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOJBMSEIGMKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284047 | |

| Record name | 2-methylpent-4-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-37-4 | |

| Record name | 2-Methyl-4-pentyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 590-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylpent-4-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpent-4-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpent-4-yn-2-ol for Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the efficiency and elegance of a synthetic route are paramount. The strategic selection of starting materials and intermediates dictates the feasibility, cost-effectiveness, and ultimate success of bringing a complex molecule from concept to reality. 2-Methylpent-4-yn-2-ol, a seemingly simple acyclic alcohol, represents a potent and versatile building block for the discerning chemist. Its structure, featuring a tertiary alcohol and a terminal alkyne, offers two orthogonal points for chemical modification, providing a gateway to a diverse array of more complex molecular architectures. This guide provides an in-depth analysis of the chemical properties, structure, and synthetic utility of this compound, with a focus on its practical application for researchers, scientists, and drug development professionals.

Molecular Architecture and Spectroscopic Signature

The unambiguous identification and characterization of a chemical entity are foundational to its effective use. The structural features of this compound give rise to a distinct spectroscopic fingerprint.

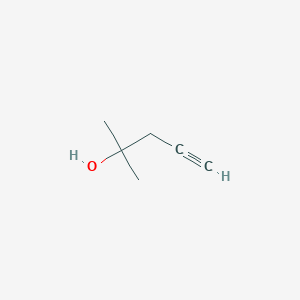

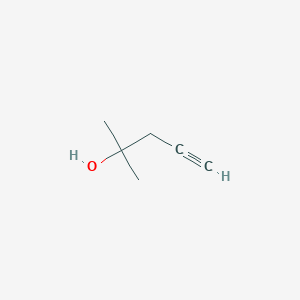

Chemical Structure:

Caption: Chemical structure of this compound.

The molecule possesses a chiral center at the quaternary carbon bearing the hydroxyl group. The terminal alkyne provides a site for a rich variety of chemical transformations, while the tertiary alcohol offers opportunities for substitution, elimination, or derivatization.

Spectroscopic Data Summary:

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Terminal Alkyne (≡C-H): A triplet around δ 2.0-2.5 ppm.Methylene (-CH₂-): A doublet around δ 2.3-2.6 ppm.Hydroxyl (-OH): A broad singlet, chemical shift is concentration and solvent dependent.Methyl (C(OH)(CH₃)₂): A singlet around δ 1.2-1.5 ppm, integrating to 6H. |

| ¹³C NMR | Quaternary Carbon (C-OH): δ 65-75 ppm.[1]Terminal Alkyne (≡C-H): δ 80-90 ppm.Internal Alkyne (C≡C-H): δ 70-80 ppm.Methylene (-CH₂-): δ 40-50 ppm.Methyl (C(OH)(CH₃)₂): δ 25-35 ppm.[1] |

| Infrared (IR) Spectroscopy | O-H Stretch (alcohol): A broad band around 3300-3600 cm⁻¹.C≡C-H Stretch (terminal alkyne): A sharp, moderate band around 3300 cm⁻¹.C≡C Stretch (alkyne): A weak, sharp band around 2100-2150 cm⁻¹.C-H Stretch (sp³): Bands just below 3000 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 98, though it may be weak or absent for tertiary alcohols.[2]Major Fragments: Loss of a methyl group (M-15) leading to a stable tertiary carbocation at m/z = 83. Alpha-cleavage is a dominant fragmentation pathway for alcohols.[2][3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[4][5]

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 590-37-4 | [4] |

| Molecular Formula | C₆H₁₀O | [4][5] |

| Molecular Weight | 98.14 g/mol | [5] |

| Boiling Point | 124-127 °C | |

| Density | 0.901 g/cm³ (predicted) | |

| pKa | ~14.36 (predicted) | [4] |

Reactivity and Synthetic Applications: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its alcohol and alkyne functionalities. This allows for a modular and powerful approach to the synthesis of complex targets.

The Terminal Alkyne: A Gateway to Carbon-Carbon Bond Formation

The terminal alkyne is arguably the more versatile handle. The acidity of the terminal proton (pKa ≈ 25) allows for its ready deprotonation with a strong base (e.g., n-BuLi, Grignard reagents) to form a potent acetylide nucleophile. This opens the door to a vast array of C-C bond-forming reactions, including:

-

Alkylation: Reaction with alkyl halides to extend the carbon chain.

-

Addition to Carbonyls: Formation of propargyl alcohols, which are valuable synthetic intermediates.

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling with aryl or vinyl halides to form substituted alkynes.

-

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a highly reliable and biocompatible linkage increasingly used in drug discovery.

The Tertiary Alcohol: A Point of Control and Derivatization

The tertiary alcohol is less reactive than a primary or secondary alcohol but still offers important synthetic handles:

-

Protection: The hydroxyl group can be protected with a variety of protecting groups (e.g., silyl ethers) to mask its reactivity while transformations are carried out on the alkyne.

-

Substitution: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), allowing for SN1-type substitution reactions.

-

Oxidation: While tertiary alcohols are resistant to oxidation that cleaves C-H bonds, they can be oxidized under more forcing conditions.

Synergistic Reactivity in Synthesis:

A common synthetic strategy involves first modifying the alkyne terminus, followed by manipulation of the hydroxyl group. This approach leverages the higher reactivity of the alkyne.

Caption: A generalized workflow illustrating the sequential functionalization of this compound.

Laboratory-Scale Synthesis: A Practical Protocol

This compound can be reliably synthesized on a laboratory scale via the Grignard reaction between the propargyl Grignard reagent and acetone.[6][7]

Reaction Scheme:

Propargyl Bromide + Mg --(Anhydrous Ether)--> Propargylmagnesium Bromide

Propargylmagnesium Bromide + Acetone --(Anhydrous Ether)--> Intermediate Alkoxide --(H₃O⁺ workup)--> this compound

Experimental Protocol:

-

Materials and Equipment:

-

Magnesium turnings

-

Propargyl bromide

-

Acetone (anhydrous)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel (all flame- or oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Ice-water bath

-

-

Procedure:

-

Grignard Reagent Formation: To a flame-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere, add magnesium turnings. Add a small portion of anhydrous diethyl ether to cover the magnesium. A solution of propargyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction is typically initiated with a small amount of the halide, and once the reaction begins (as evidenced by bubbling and a cloudy appearance), the remaining halide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium is consumed.

-

Reaction with Acetone: The freshly prepared Grignard reagent is cooled in an ice-water bath. A solution of anhydrous acetone in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. A precipitate will form.

-

Work-up: Once the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.

-

Extraction and Purification: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation.

-

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in a number of biologically active molecules. Its utility as a pharmaceutical intermediate is a growing area of interest.[8] The tertiary alcohol can be a key pharmacophoric feature or a precursor to other functional groups. The alkyne can be used to introduce rigidity into a molecule or as a handle for late-stage functionalization.

While specific examples of its direct use in the synthesis of marketed drugs are not widely documented in publicly available literature, its potential is evident. For instance, propargyl alcohols are precursors to allenes and other functionalities found in natural products and pharmaceuticals. The ability to readily introduce a dimethyl carbinol group adjacent to a modifiable alkyne makes it a valuable tool for building fragments for fragment-based drug discovery (FBDD) or for the synthesis of complex lead compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

GHS Hazard Statements: [5]

-

H227: Combustible liquid.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling and Storage:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a bifunctional molecule that offers significant advantages as a building block in organic synthesis. Its orthogonal reactive sites—the terminal alkyne and the tertiary alcohol—provide chemists with a high degree of control and flexibility in the construction of complex molecular targets. For researchers in both academic and industrial settings, particularly in the realm of drug discovery and development, a thorough understanding of the properties and reactivity of this versatile intermediate can unlock new and efficient synthetic pathways to novel chemical entities.

References

-

Supporting Information. (n.d.). General procedure for reaction. [Link]

-

Pearson+. (n.d.). Predict the masses and the structures of the most abundant fragments. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

MySkinRecipes. (n.d.). 4-Methyl-4-phenylpentan-2-ol. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-methylpropan-2-ol. [Link]

-

PubChem. (n.d.). 2-Methyl-4-penten-2-ol. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

Doc Brown's Chemistry. (2025, November 4). mass spectrum of 2-methylpentane fragmentation pattern. [Link]

-

PubChem. (n.d.). (2R)-4-methylpent-4-en-2-ol. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChem. (n.d.). 2-Methylpent-4-ene-1,1-diol. [Link]

- Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.

-

Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. [Link]

-

PubChem. (n.d.). (E)-2-methylpent-2-en-4-yn-1-ol. [Link]

-

PubChem. (n.d.). 2-Methylpent-4-yn-1-ol. [Link]

Sources

- 1. C4H10O (CH3)3COH C-13 nmr spectrum of 2-methylpropan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Predict the masses and the structures of the most abundant fragme... | Study Prep in Pearson+ [pearson.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C6H10O | CID 234735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]

- 8. 4-Methyl-4-phenylpentan-2-ol [myskinrecipes.com]

An In-depth Technical Guide to the Synthesis of 2-Methylpent-4-yn-2-ol from Acetone and Propyne

This guide provides a comprehensive technical overview for the synthesis of 2-methylpent-4-yn-2-ol, a valuable propargylic alcohol, through the reaction of acetone and propyne. The content herein is curated for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this fundamental organic transformation.

Executive Summary: The Strategic Importance of Propargylic Alcohols

Propargylic alcohols, such as this compound, are critical building blocks in organic synthesis. Their bifunctional nature, possessing both a hydroxyl group and a terminal alkyne, allows for a diverse array of subsequent chemical modifications. This versatility makes them indispensable intermediates in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. The addition of terminal alkynes to carbonyl compounds is an atom-economical method for creating new carbon-carbon bonds and establishing a new stereocenter in a single step.[1] The specific synthesis of this compound from readily available and cost-effective starting materials like acetone and propyne is a cornerstone reaction, often serving as a gateway to more elaborate molecular architectures.

The Core Transformation: A Mechanistic Perspective

The synthesis of this compound from acetone and propyne is a classic example of a nucleophilic addition reaction, specifically the ethynylation of a ketone. This transformation is most commonly achieved under basic conditions, a process historically known as the Favorskii reaction.[2][3]

The Favorskii Reaction: Harnessing the Acetylide Nucleophile

The Favorskii reaction involves the addition of a terminal alkyne to a carbonyl compound in the presence of a strong base.[2][3] The mechanism proceeds through two key steps:

-

Deprotonation and Acetylide Formation: A strong base, such as potassium hydroxide (KOH) or sodium amide (NaNH2), abstracts the acidic terminal proton from propyne.[2] This deprotonation generates a potent nucleophile, the propynylide anion (a type of metal acetylide).[3]

-

Nucleophilic Attack: The newly formed propynylide anion then attacks the electrophilic carbonyl carbon of acetone. This results in the formation of an alkoxide intermediate.

-

Protonation: A subsequent acidic workup protonates the alkoxide, yielding the final product, this compound.[4]

The choice of base is critical. While alkali metal hydroxides are effective, superbases like phosphazenes in combination with DMSO have also been investigated to facilitate the reaction under milder conditions.[5] Quantum chemistry studies have shown that "hard" cations like potassium strongly stabilize the transition state, reducing the activation barrier.[5]

Caption: Favorskii Reaction Mechanism for this compound Synthesis.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol details a standard laboratory-scale synthesis of this compound. It is imperative that all operations are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Anhydrous Acetone | Starting Material |

| Propyne (gas) | Starting Material |

| Potassium Hydroxide (KOH) | Base Catalyst |

| Anhydrous Solvent (e.g., THF, liquid ammonia) | Reaction Medium |

| Three-neck round-bottom flask | Reaction Vessel |

| Gas inlet tube | For Propyne Addition |

| Condenser | To Prevent Solvent Loss |

| Magnetic stirrer and stir bar | For Agitation |

| Ice bath | For Temperature Control |

| Saturated Ammonium Chloride Solution | For Quenching |

| Diethyl ether or Toluene | For Extraction |

| Anhydrous Magnesium Sulfate | Drying Agent |

| Rotary evaporator | For Solvent Removal |

| Distillation apparatus | For Purification |

Detailed Procedure

-

Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst and Solvent Addition: Charge the flask with powdered, anhydrous potassium hydroxide and the chosen anhydrous solvent. For instance, liquid ammonia can be used as a solvent, which also helps to dissolve the acetylene gas.[6]

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., -30 °C to 0 °C) using an appropriate cooling bath.

-

Propyne Introduction: Slowly bubble propyne gas through the stirred suspension. The formation of the potassium propynylide salt may be observed.

-

Acetone Addition: Add anhydrous acetone dropwise to the reaction mixture while maintaining the temperature. An exothermic reaction is expected.

-

Reaction Monitoring: Allow the reaction to stir for several hours at the controlled temperature. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is deemed complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or toluene.[7]

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Caption: Step-by-Step Experimental Workflow for Synthesis.

Safety and Handling: A Paramount Consideration

The synthesis of this compound involves several hazardous materials and conditions that necessitate strict adherence to safety protocols.

-

Propyne: Propyne is an extremely flammable gas.[8] It should be handled in a well-ventilated area, away from ignition sources. Proper grounding and bonding of equipment are essential to prevent static discharge.[9]

-

Strong Bases: Potassium hydroxide is a corrosive strong base.[10] It can cause severe skin and eye burns. Always wear appropriate PPE, including chemical-resistant gloves and safety goggles.[11][12] When preparing solutions, always add the base to water, not the other way around, to control the exothermic reaction.[10]

-

Acetone: Acetone is a flammable liquid. Keep it away from open flames and sparks.

-

Pressure and Temperature: The reaction can be exothermic. Proper temperature control is crucial to prevent runaway reactions. If using a sealed system, ensure it is appropriately rated for the potential pressure buildup.

Alternative Synthetic Approaches

While the Favorskii reaction is a common method, other synthetic strategies can also be employed:

-

Grignard Reagents: An alternative involves the use of a Grignard reagent. Propynylmagnesium bromide, prepared from propyne and a suitable Grignard reagent like ethylmagnesium bromide, can act as the nucleophile that attacks acetone.[13][14][15] This method is also highly effective for forming carbon-carbon bonds.[14][16]

-

Organolithium Reagents: Similar to Grignard reagents, organolithium reagents like n-butyllithium can be used to deprotonate propyne, forming the corresponding lithium acetylide, which then reacts with acetone.[4]

Conclusion: A Versatile Synthesis for Modern Chemistry

The synthesis of this compound from acetone and propyne is a robust and well-established reaction that provides access to a key synthetic intermediate. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and a steadfast commitment to safety are essential for the successful and responsible application of this important transformation in the fields of chemical research and drug development.

References

-

J&K Scientific LLC. (2025, June 3). Favorsky Reaction. [Link]

-

Tedeschi, R. J. (1966). The Mechanism of Base-Catalyzed Ethynylation in Donor Solvents. The Journal of Organic Chemistry, 31(9), 3045–3049. [Link]

-

Konyukhov, D. et al. (2019). Comparison of Ethynylation Mechanisms of Ketones with Acetylenes in the Presence of Organic t‐Bu‐P4/DMSO and Inorganic KOH/DMSO Superbases: A Detailed Quantum Chemistry Study. ChemistrySelect, 4(20), 6205-6212. [Link]

-

Dhondi, P. K. et al. (2006). Addition of Alkynes to Aldehydes and Activated Ketones Catalyzed by Rhodium−Phosphine Complexes. The Journal of Organic Chemistry, 71(26), 9575–9581. [Link]

-

Konyukhov, D. et al. (2019). Comparison of Ethynylation Mechanisms of Ketones with Acetylenes in the Presence of Organic t‐Bu‐P4/DMSO and Inorganic KOH/DMSO Superbases: A Detailed Quantum Chemistry Study. ResearchGate. [Link]

-

Wikipedia. (n.d.). Favorskii reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes. [Link]

-

Chemistry LibreTexts. (2024, September 30). 9.4: Hydration of Alkynes. [Link]

-

Airgas. (2018, October 23). Propylene Safety Data Sheet. [Link]

-

ResearchGate. (2025, August 7). Catalytic Hydration of Alkynes and Its Application in Synthesis. [Link]

-

AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylpent-4-en-2-ol. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Chemistry Steps. (n.d.). Alkynes to Aldehydes and Ketones. [Link]

-

Wikipedia. (n.d.). Favorskii rearrangement. [Link]

-

Organic Chemistry Portal. (n.d.). Favorskii Reaction. [Link]

-

Quora. (2022, November 26). What are some safety precautions to take when working with strong acids and strong bases?[Link]

-

Study.com. (n.d.). What would the products be if the following grignard reaction was done using acetone as a solvent?[Link]

-

Tedeschi, R. J. (1966). The Mechanism of Base-Catalyzed Ethynylation in Donor Solvents. The Journal of Organic Chemistry, 31(9), 3045–3049. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 590-37-4. [Link]

-

Vedantu. (n.d.). How do Grignard reagent react with an acetone class 12 chemistry CBSE. [Link]

-

askIITians. (2025, March 4). How do Grignard reagent react with an acetone?[Link]

-

University of Illinois Urbana-Champaign, Division of Research Safety. (2023, May 12). Bases - Hydroxides. [Link]

-

Bitesize Bio. (2022, December 16). Your Essential Guide to Handling Bases Safely in the Lab. [Link]

-

Wikipedia. (n.d.). Alkynylation. [Link]

- Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-ol.

-

Quora. (2017, October 16). What happens when acetone is treated with a Grignard reagent?[Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

-

Quora. (2018, March 15). How to convert Acetone into Propyne (alkyne). [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). (2R)-4-methylpent-4-en-2-ol. PubChem. [Link]

-

LookChem. (n.d.). This compound. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 4. Alkynylation - Wikipedia [en.wikipedia.org]

- 5. Comparison of Ethynylation Mechanisms of Ketones with Acetylenes in the Presence of Organic t‐Bu‐P4/DMSO and Inorganic KOH/DMSO Superbases: A Detailed Quantum Chemistry Study | Semantic Scholar [semanticscholar.org]

- 6. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]

- 7. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. hess.com [hess.com]

- 10. - Division of Research Safety | Illinois [drs.illinois.edu]

- 11. quora.com [quora.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. homework.study.com [homework.study.com]

- 14. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]

- 15. How do Grignard reagent react with an acetone? - askIITians [askiitians.com]

- 16. m.youtube.com [m.youtube.com]

Physical properties of 2-Methylpent-4-yn-2-ol (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 2-Methylpent-4-yn-2-ol

Abstract

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. Designed for an audience of researchers, scientists, and professionals in drug development, this document moves beyond a simple data listing to provide a foundational understanding of the principles and methodologies for their accurate determination. We detail robust, self-validating experimental protocols for measuring these properties and explain the scientific rationale behind critical procedural steps. The guide includes summarized data tables for quick reference, detailed experimental workflows visualized with Graphviz, and is grounded in authoritative references to ensure scientific integrity.

Introduction to this compound

This compound (CAS No: 590-37-4) is a tertiary acetylenic alcohol with the chemical formula C₆H₁₀O.[1][2] Its structure features a hydroxyl group and a terminal alkyne, making it a valuable intermediate in various organic syntheses. The presence of both the hydroxyl group, capable of hydrogen bonding, and the carbon-carbon triple bond gives the molecule unique reactivity and physical characteristics. Accurate knowledge of its physical properties, such as boiling point and density, is fundamental for its purification, handling, reaction scale-up, and for predicting its behavior in various solvent systems—critical parameters in any research or development setting.

Physicochemical Properties

The physical characteristics of a compound are dictated by its molecular structure and the resulting intermolecular forces. For this compound, the key contributors are van der Waals forces arising from its carbon backbone and, more significantly, the hydrogen bonding capability of its tertiary alcohol group.

Summary of Physical Properties

The experimentally determined physical properties of this compound are summarized below for ease of reference.

| Property | Value | Conditions |

| Boiling Point | 124-127 °C | at 756 Torr |

| Density | 0.901 g/cm³ | Not Specified |

(Data sourced from ECHEMI[1])

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition from liquid to gas phase.[3] This property is highly sensitive to changes in atmospheric pressure and is a reliable indicator of purity.

The relatively high boiling point of this compound for its molecular weight (98.14 g/mol ) is primarily due to intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[2] Significant energy is required to overcome these forces, resulting in a higher boiling point compared to alkanes or ethers of similar mass.

For research settings where sample volume may be limited, a micro-reflux method provides an accurate determination of the boiling point using only a small amount of the substance.

Apparatus:

-

Round-bottomed flask (10 mL) or a large test tube

-

Micro-condenser

-

Calibrated thermometer or thermocouple

-

Heating mantle or sand bath

-

Boiling chips or magnetic stir bar

-

Clamps and stand

Procedure:

-

Sample Preparation: Place approximately 2-3 mL of this compound into the round-bottomed flask. Add a few boiling chips or a small magnetic stir bar to ensure smooth boiling and prevent bumping.[4]

-

Apparatus Assembly: Assemble the reflux apparatus by attaching the micro-condenser vertically to the flask. Secure the assembly to a stand using clamps.

-

Thermometer Placement (Critical Step): Position the thermometer so that the top of the bulb is level with the bottom of the condenser's side arm or, in a micro-setup, approximately 1 cm above the surface of the liquid. Causality: The boiling point is the temperature of the vapor in equilibrium with the liquid, not the liquid itself, which can become superheated.[4] Placing the thermometer in the vapor phase ensures the most accurate reading.

-

Heating: Gently heat the flask. As the liquid boils, you will observe a "reflux ring" where the hot vapor condenses and flows back into the flask. The thermometer bulb must be positioned within this vapor zone to measure the equilibrium temperature.

-

Data Recording: When the temperature reading on the thermometer stabilizes for several minutes while the liquid is actively refluxing, record this value. This stable temperature is the observed boiling point.

-

Pressure Correction: Record the ambient barometric pressure. Boiling points are standardized to sea level (760 Torr). If the experimental pressure is different, a correction may be necessary.[5]

To ensure the trustworthiness of the measurement, the protocol incorporates self-validating checks:

-

Stable Temperature: A fluctuating temperature reading indicates the presence of volatile impurities or that the system has not yet reached equilibrium. A stable reading is a key indicator of a pure substance's boiling point.

-

Thermometer Calibration: The accuracy of the thermometer should be verified using a substance with a known, sharp boiling point (e.g., distilled water).

-

Pressure Recording: Documenting the atmospheric pressure is crucial, as boiling point is pressure-dependent. This allows for standardization and comparison of results across different laboratories and altitudes.

Density Determination

Density is an intrinsic property defined as the mass of a substance per unit of its volume (ρ = m/V). It is influenced by temperature, which affects the volume of the liquid.

The determination of density requires the precise measurement of both the mass and volume of a sample. The use of an analytical balance for mass and calibrated volumetric glassware for volume is essential for accuracy.[6]

This standard laboratory procedure is straightforward and yields reliable results.

Apparatus:

-

10 mL or 25 mL graduated cylinder

-

Analytical balance (readable to ±0.001 g or better)

-

Pasteur pipette

-

Thermometer

Procedure:

-

Mass of Empty Container: Weigh a clean, dry 10 mL graduated cylinder on an analytical balance and record its mass (m₁).[7]

-

Sample Addition: Carefully add a volume of this compound to the graduated cylinder, aiming for a volume between 5 and 10 mL. Use a Pasteur pipette for precise addition.

-

Volume Measurement: Place the graduated cylinder on a level surface and read the volume of the liquid from the bottom of the meniscus. Record the exact volume (V) to the appropriate number of significant figures (e.g., ±0.05 mL for a 10 mL cylinder).[6]

-

Mass of Filled Container: Reweigh the graduated cylinder containing the liquid and record this new mass (m₂).[7]

-

Temperature Measurement: Measure and record the temperature of the liquid sample, as density is temperature-dependent.

-

Calculation: Calculate the density using the formula: ρ = (m₂ - m₁) / V

-

Mass Measurement: An analytical balance provides the high precision required for mass determination. Ensure the balance is tared before each measurement.

-

Volume Measurement: The primary source of error is often in volume reading. Ensure your eye is level with the meniscus to avoid parallax error. For higher precision, a pycnometer (specific gravity bottle) can be used in place of a graduated cylinder.

-

Temperature Control: Performing the measurement in a temperature-controlled environment minimizes fluctuations in volume, leading to more reproducible density values.

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination via Micro-Reflux.

Caption: Workflow for Density Determination via Volumetric Displacement.

Conclusion

The physical properties of this compound, specifically a boiling point of 124-127 °C at 756 Torr and a density of 0.901 g/cm³, are consistent with its molecular structure as a tertiary alcohol containing a terminal alkyne.[1] The methodologies presented in this guide for determining these values are robust, reliable, and include critical steps for self-validation, ensuring data integrity. For professionals in research and development, a thorough understanding and precise measurement of these fundamental properties are indispensable for successful synthesis, purification, and formulation activities.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234735, this compound. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Determination of Boiling Points. Retrieved from [Link]

-

University of California, Davis. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

SGKmistry. (2020, October 14). Experimental determination of boiling point. YouTube. Retrieved from [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Florida State University, Department of Chemistry & Biochemistry. (n.d.). Lab Procedure. Retrieved from [Link]

-

Community College of Philadelphia. (n.d.). Density of liquids. Retrieved from [Link]

-

Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Methylpent-4-yn-2-ol (CAS 590-37-4)

This guide provides a comprehensive technical overview of 2-methylpent-4-yn-2-ol, a versatile tertiary alkynyl alcohol. Tailored for researchers, scientists, and professionals in drug development and synthetic chemistry, this document delves into the compound's synthesis, chemical properties, reactivity, and applications, grounding theoretical principles in practical, field-proven insights.

Core Molecular Characteristics

This compound, with the CAS number 590-37-4, is a bifunctional organic molecule featuring a tertiary alcohol and a terminal alkyne. This unique combination of functional groups makes it a valuable building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, offering a snapshot of its characteristics for experimental design.[1][2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1] |

| CAS Number | 590-37-4 | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 124-127 °C (at 756 Torr) | [3] |

| Density | 0.901 g/cm³ (predicted) | [3] |

| Refractive Index | 1.4383 (at 20°C) | [4] |

| pKa | 14.36 ± 0.29 (Predicted) | [2] |

Structural Representation

The structure of this compound features a five-carbon chain with a methyl group and a hydroxyl group at the C2 position, and a carbon-carbon triple bond between C4 and C5.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for the synthesis of this compound via the reaction of the Grignard reagent of 3-butyn-1-ol with acetone.

Materials:

-

3-butyn-1-ol

-

Ethylmagnesium bromide (in a suitable ether solvent, e.g., THF)

-

Acetone, anhydrous

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-butyn-1-ol dissolved in anhydrous THF.

-

Grignard Reagent Formation: The solution is cooled to 0°C in an ice bath. Ethylmagnesium bromide solution is added dropwise via the dropping funnel while maintaining the temperature at 0°C. The formation of the magnesium alkoxide and the Grignard reagent of the terminal alkyne occurs.

-

Addition of Acetone: After the addition is complete, the mixture is stirred at 0°C for an additional hour. A solution of anhydrous acetone in THF is then added dropwise, ensuring the temperature does not rise significantly.

-

Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the consumption of the starting material. The reaction is then carefully quenched by slow addition to a stirred, ice-cold saturated aqueous solution of ammonium chloride.

-

Work-up and Isolation: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound provides two primary sites for chemical modification: the terminal alkyne and the tertiary hydroxyl group.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile handle for carbon-carbon bond formation.

A cornerstone of cross-coupling chemistry, the Sonogashira reaction allows for the formation of a new C-C bond between the terminal alkyne of this compound and an aryl or vinyl halide. [1]This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

This reaction is instrumental in the synthesis of complex aromatic and conjugated systems, finding applications in materials science and the development of pharmaceutical intermediates.

The acid-catalyzed hydration of the terminal alkyne in this compound, typically in the presence of a mercury(II) salt, follows Markovnikov's rule. The initial enol product rapidly tautomerizes to the more stable ketone, yielding 4-hydroxy-4-methylpentan-2-one.

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification, although its reactivity is sterically hindered. It can also serve as a protecting group for the alkyne functionality under certain conditions.

Spectroscopic and Analytical Data

Thorough characterization is essential for confirming the identity and purity of this compound. Below is a summary of expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-1 | ~2.0 | t | 1H | ≡C-H |

| H-3 | ~2.3 | d | 2H | -CH ₂-C≡ |

| H-6 | ~1.3 | s | 6H | (CH ₃)₂-C |

| OH | variable | s | 1H | -OH |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| C-1 | ~70 | ≡C -H |

| C-2 | ~85 | -CH₂-C≡ |

| C-3 | ~40 | -C H₂- |

| C-4 | ~68 | (C ) (CH₃)₂ |

| C-5 | ~30 | -C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 (strong, sharp) | ≡C-H stretch | Terminal Alkyne |

| ~3400 (broad) | O-H stretch | Tertiary Alcohol |

| ~2120 (weak) | C≡C stretch | Alkyne |

| 2980-2850 | C-H stretch | Alkyl |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 98. Key fragmentation patterns would likely involve the loss of a methyl group (m/z = 83) and the loss of a propargyl radical (m/z = 59), which would be a prominent peak due to the stability of the resulting oxonium ion.

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. This compound presents several hazards that must be managed with appropriate laboratory practices.

Hazard Identification

[1]

-

GHS Classification:

-

Flammable liquids (Category 4), H227: Combustible liquid.

-

Skin irritation (Category 2), H315: Causes skin irritation.

-

Serious eye irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3), H335: May cause respiratory irritation.

-

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated laboratory fume hood to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and splash-proof safety goggles or a face shield.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Contaminated packaging should be treated as hazardous waste. Do not allow the chemical to enter drains or waterways.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

-

Pharmaceutical Synthesis: The terminal alkyne allows for its incorporation into larger molecules via reactions like the Sonogashira coupling, making it a useful building block for the synthesis of complex drug candidates. It can be used to introduce a gem-dimethyl group adjacent to a linker, which can be important for modulating metabolic stability and binding affinity.

-

Natural Product Synthesis: It serves as a precursor for the synthesis of various natural products and their analogues, where the propargyl alcohol moiety is a key structural feature.

-

Materials Science: The alkyne functionality can be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the synthesis of polymers and other functional materials.

Conclusion

This compound is a versatile and reactive molecule whose utility in organic synthesis is derived from its orthogonal tertiary alcohol and terminal alkyne functionalities. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe application in the laboratory. The synthetic pathways and reactions outlined in this guide, particularly the alkynylation for its synthesis and the Sonogashira coupling for its derivatization, represent robust and validated methodologies for the modern synthetic chemist. As the demand for complex and diverse molecular architectures grows, the importance of such fundamental building blocks will continue to increase.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methyl-4-penten-2-ol. National Center for Biotechnology Information. [Link]

-

NIST. 4-Pentene-2-ol, 2-methyl-. NIST Chemistry WebBook. [Link]

- Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884). [Link]

- Google Patents. US3838183A - Synthesis of 2-methyl-3-buten-2-ol.

-

ChemSynthesis. 4-methyl-4-penten-2-yn-1-ol. [Link]

-

ChemWhat. This compound CAS#: 590-37-4. [Link]

-

Engineering. Strategies and Advances in the Biomimetic Synthesis of Natural Products. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm. [Link]

-

NIST. 4-Penten-2-ol, 4-methyl-. NIST Chemistry WebBook. [Link]

Sources

A Technical Guide to 2-Methylpent-4-yn-2-ol: Properties, Synthesis, and Applications

Abstract: 2-Methylpent-4-yn-2-ol is a valuable bifunctional molecule featuring both a tertiary alcohol and a terminal alkyne. This structure makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules and novel materials. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis via Grignard reaction, methods for its characterization, and an overview of its significant applications in medicinal chemistry and materials science. It is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique reactivity of this propargyl alcohol.

Introduction to Tertiary Propargyl Alcohols

Propargyl alcohols are a class of organic compounds containing both a hydroxyl (-OH) group and a carbon-carbon triple bond. Their dual functionality allows them to participate in a wide range of chemical transformations[1][2]. The alkyne moiety can undergo addition reactions, cycloadditions, and coupling reactions, while the alcohol group can be oxidized, dehydrated, or used as a directing group[3]. Tertiary propargyl alcohols, such as this compound, are particularly important synthons because the quaternary carbon center they contain is a common motif in many bioactive molecules[4]. Their strategic use enables the efficient assembly of complex molecular architectures[1].

Physicochemical and Structural Properties

This compound is a combustible liquid that requires careful handling in a laboratory setting.[5] Its key properties are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 590-37-4 | ChemicalBook[6], Guidechem[7] |

| Molecular Formula | C₆H₁₀O | PubChem[5] |

| Molecular Weight | 98.14 g/mol | PubChem[5] |

| Boiling Point | 124-127 °C (at 756 Torr) | ChemicalBook[6] |

| Density | 0.901 g/cm³ (Predicted) | ChemicalBook[6] |

| pKa | 14.36 ± 0.29 (Predicted) | Guidechem[7], ChemicalBook[6] |

| Canonical SMILES | CC(C)(CC#C)O | PubChem[5] |

| InChIKey | BXOJBMSEIGMKSS-UHFFFAOYSA-N | PubChem[5] |

Analysis of IUPAC Nomenclature

The IUPAC name "this compound" is derived following a systematic set of rules for naming organic compounds containing multiple functional groups.

-

Identify the Principal Functional Group: The alcohol (-OH) group has higher priority than the alkyne (C≡C) triple bond according to IUPAC rules.[8][9][10] Therefore, the compound is named as an alcohol, with the suffix "-ol".[9]

-

Find the Longest Carbon Chain: The longest continuous carbon chain that contains both the principal functional group and the triple bond has five carbons. This makes the parent chain a "pentane" derivative.

-

Numbering the Chain: The chain is numbered from the end that gives the hydroxyl group the lowest possible number. In this case, numbering from the right gives the -OH group the number 2.

-

Locate Substituents and Multiple Bonds:

-

The hydroxyl group is on carbon 2, hence "-2-ol".

-

The triple bond starts at carbon 4, hence "-4-yn-".

-

A methyl group (CH₃) is attached to carbon 2, hence "2-methyl-".

-

-

Assemble the Name: Combining these parts gives the full IUPAC name: This compound .

Synthesis and Characterization

The most common and efficient method for synthesizing tertiary propargyl alcohols is the addition of an acetylide nucleophile to a ketone. The following protocol details the synthesis of this compound from acetone and propargyl bromide via a Grignard reaction.

Experimental Protocol: Grignard Synthesis

Causality: This protocol utilizes the formation of a propargylmagnesium bromide Grignard reagent, which then acts as a potent nucleophile. The choice of anhydrous ether is critical as Grignard reagents react violently with water. The reaction is performed at low temperature to control its exothermicity. The final workup with aqueous ammonium chloride is a standard method to quench the reaction and dissolve the magnesium salts.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Slowly add a solution of propargyl bromide in anhydrous diethyl ether via the dropping funnel to the stirring magnesium suspension. Maintain a gentle reflux.

-

Addition of Ketone: After the magnesium has been consumed, cool the resulting gray Grignard reagent solution to 0 °C in an ice bath.

-

Reaction: Add a solution of acetone in anhydrous diethyl ether dropwise to the cooled Grignard reagent. Stir the mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching and Workup: Cool the reaction mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[11]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

-

¹H NMR: Expected signals include a singlet for the terminal alkyne proton (C≡C-H), a singlet for the hydroxyl proton (-OH), a singlet for the two methyl groups (-C(CH₃)₂), and a singlet for the methylene group (-CH₂-).

-

¹³C NMR: Distinct signals are expected for the quaternary carbon bearing the alcohol, the two equivalent methyl carbons, the methylene carbon, and the two sp-hybridized alkyne carbons.

-

Infrared (IR) Spectroscopy: Key characteristic peaks will be a sharp, strong band around 3300 cm⁻¹ corresponding to the ≡C-H stretch, a band in the 2100-2200 cm⁻¹ region for the C≡C triple bond stretch, and a broad band around 3400 cm⁻¹ for the O-H stretch of the alcohol.

Chemical Reactivity and Synthetic Utility

The unique structure of this compound makes it a versatile intermediate in organic synthesis.

- Meyer-Schuster Rearrangement: In the presence of an acid catalyst, tertiary propargyl alcohols can undergo rearrangement to form α,β-unsaturated ketones[3]. This reaction provides a pathway to conjugated enone systems.

- Oxidative Rearrangements: Oxidation of tertiary propargyl alcohols with reagents like m-CPBA can lead to tetrasubstituted alkenes containing a carboxylic acid, proceeding through a proposed oxirene intermediate.

- Coupling Reactions: The terminal alkyne is highly suitable for Sonogashira, Suzuki, and other cross-coupling reactions, enabling the formation of carbon-carbon bonds to build more complex molecular skeletons.

- Click Chemistry: The terminal alkyne functionality makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazole rings.

- Substitution Reactions: The hydroxyl group can be substituted, often with rearrangement, allowing for the introduction of various nucleophiles[1].

Applications in Research and Development

-

Medicinal Chemistry: The propargyl alcohol motif and its derivatives are found in numerous biologically active compounds. The ability to form stable, rigid structures and engage in specific interactions makes this scaffold valuable in drug design. Its utility as a building block allows for the synthesis of heterocyclic compounds and complex natural product analogues[1].

-

Materials Science: As a bifunctional monomer, this compound can be used in polymerization reactions. The alkyne group can be polymerized, and the hydroxyl group can be used for further functionalization of the resulting polymer backbone, creating materials with tailored properties for coatings, resins, or advanced composites.

-

Agrochemicals: The synthesis of novel pesticides and herbicides often involves heterocyclic cores that can be efficiently constructed using building blocks like this compound.

Safety and Handling

This compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation[5].

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves[12].

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[13].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable and versatile chemical intermediate. Its dual functionality, comprising a tertiary alcohol and a terminal alkyne, provides access to a wide array of chemical transformations. From fundamental organic reactions like rearrangements and cross-couplings to modern applications in click chemistry and materials science, this compound serves as a powerful tool for chemists and researchers. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 234735, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136440, 2-Methyl-4-penten-2-ol. Retrieved from [Link]

-

Karimi, Z., et al. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. ResearchGate. Retrieved from [Link]

-

Chemos GmbH & Co.KG (2024). Safety Data Sheet: 2-methylpentane-2,4-diol. Retrieved from [Link]

-

ResearchGate (n.d.). Substrate scope of tertiary propargylic alcohols. Retrieved from [Link]

-

Synfacts (2012). Oxidative Rearrangement of Tertiary Propargylic Alcohols. Thieme Chemistry. Retrieved from [Link]

-

Bai, J.-F., et al. (2022). Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ChemRxiv. Retrieved from [Link]

-

Thermo Fisher Scientific (2023). SAFETY DATA SHEET: 4-Methylpentan-2-one. Retrieved from [Link]

-

Ang, S. H., & Low, K.-H. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances. Retrieved from [Link]

-

Unacademy (n.d.). Key Notes on Nomenclature of Alkynes. Retrieved from [Link]

-

Ashenhurst, J. (2011). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts (2023). Nomenclature of Alkynes. Retrieved from [Link]

-

University of Calgary (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

-

ChemWhat (n.d.). This compound CAS#: 590-37-4. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 534258, 2-Methyl-4-penten-1-ol. Retrieved from [Link]

-

JoVE (2025). Video: Nomenclature of Alkynes. Retrieved from [Link]

- Google Patents (2015). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. This compound | C6H10O | CID 234735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 590-37-4 [amp.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IUPAC Rules [chem.uiuc.edu]

- 11. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 12. chemos.de [chemos.de]

- 13. echemi.com [echemi.com]

Part 1: Structural Elucidation from IUPAC Nomenclature

An In-Depth Technical Guide to the Molecular Formula and Weight of 2-Methylpent-4-yn-2-ol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of this compound, a tertiary acetylenic alcohol. The primary focus is the systematic determination of its molecular formula and the precise calculation of its molecular weight. These fundamental chemical properties are critical for a wide range of applications, from reaction stoichiometry in synthetic chemistry to characterization and quantification in analytical and pharmaceutical sciences.

The foundation for determining the molecular formula of any compound lies in its chemical structure. The International Union of Pure and Applied Chemistry (IUPAC) name, this compound, provides a precise blueprint for constructing the molecule.

Deconstructing the Name

A logical, stepwise deconstruction of the IUPAC name reveals the specific arrangement of atoms and functional groups:

-

Parent Chain: The term "pent" indicates a primary chain of five carbon atoms.

-

Primary Functional Group: The suffix "-ol" signifies the presence of a hydroxyl (-OH) group, making the compound an alcohol. The number "2" preceding it ("2-ol") specifies that this -OH group is attached to the second carbon atom of the five-carbon chain.

-

Unsaturation: The infix "-yn-" denotes the presence of a carbon-carbon triple bond (an alkyne). The number "4" ("-4-yn-") locates this triple bond as starting at the fourth carbon atom.

-

Substituent Group: The prefix "Methyl" indicates a methyl (-CH₃) substituent. The preceding "2" ("2-Methyl") confirms its attachment to the second carbon atom.

This systematic analysis allows for the unambiguous assembly of the chemical structure, which is the critical first step before any calculation can be performed.

Workflow: From Nomenclature to Structure

The logical flow from the compound's name to its structural representation is a foundational process in chemical informatics. It ensures that the correct atomic inventory is established before calculating molecular properties.

Solubility Profile of 2-Methylpent-4-yn-2-ol: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methylpent-4-yn-2-ol is a tertiary alkynyl alcohol with potential applications as a synthetic intermediate in pharmaceutical and materials science. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in reaction design, purification, and formulation. This technical guide addresses a notable gap in publicly available experimental data for this compound. We provide a comprehensive theoretical solubility profile based on first principles of chemical interactions, molecular structure, and comparative analysis with structural analogs. The core of this document is a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring both technical accuracy and practical utility.

Introduction: The Significance of Solubility Data

This compound (CAS 590-37-4) is an organic molecule featuring a tertiary alcohol and a terminal alkyne functional group.[1] This unique combination makes it a valuable building block in organic synthesis. The hydroxyl group allows for subsequent reactions such as etherification or esterification, while the terminal alkyne is a versatile handle for coupling reactions (e.g., Sonogashira coupling), click chemistry, and alkynylation.

In any chemical process, from initial reaction setup to final product formulation, solvent selection is a critical parameter. The solubility of a reagent dictates its concentration, reactivity, and the homogeneity of the reaction mixture. For drug development professionals, solubility is a cornerstone of preclinical development, influencing bioavailability, dosage form design, and purification strategies. Given the absence of published, solvent-specific solubility data for this compound, this guide provides a predictive framework and a definitive experimental method to establish this crucial dataset.

Physicochemical Properties

A baseline understanding of a compound's physical properties is essential before assessing its solubility.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1] |

| Boiling Point | 124-127 °C (at 756 Torr) | [3][4] |

| Density | ~0.901 g/cm³ (Predicted) | [3] |

| pKa | 14.36 ± 0.29 (Predicted) | [2] |

| GHS Classification | Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][4] |

Theoretical Solubility Profile

The principle of "like dissolves like" is the foundation for predicting solubility.[5][6] This means that substances with similar intermolecular forces and polarity tend to be miscible.

Molecular Structure Analysis

The solubility behavior of this compound is governed by three key structural features:

-

Hydrophilic Head (Hydrogen Bonding): The tertiary alcohol (-OH) group is polar and can act as both a hydrogen bond donor and acceptor. This is the primary driver for its solubility in polar protic solvents like water and alcohols.[7]

-

Weakly Polar Alkyne: The terminal alkyne (-C≡CH) contributes a small amount of polarity to the molecule.

-

Hydrophobic Tail (van der Waals Forces): The six-carbon skeleton is nonpolar and interacts via weaker van der Waals (London dispersion) forces. This region promotes solubility in nonpolar solvents.

The balance between the hydrophilic -OH group and the hydrophobic C6 backbone determines the compound's solubility profile. As the carbon chain length of an alcohol increases, the influence of the nonpolar part begins to dominate, leading to a decrease in water solubility.[8][9]

Comparative Analysis with 2-Methyl-3-butyn-2-ol

A close structural analog, 2-Methyl-3-butyn-2-ol (C5H8O), is widely reported to be miscible with water and a broad range of organic solvents, including acetone, benzene, petroleum ether, and carbon tetrachloride.[10][11] Our target molecule, this compound, contains one additional methylene (-CH2-) group. This increases its nonpolar character and molecular size. Therefore, while we expect a broad solubility profile similar to its C5 analog, its solubility in highly polar solvents like water is predicted to be significantly lower.

Predicted Solubility in Common Solvents

Based on the structural analysis and analog comparison, the following solubility patterns are predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly to Moderately Soluble | The C6 hydrocarbon tail reduces the miscibility seen in smaller alcohol analogs. Hydrogen bonding with the -OH group still permits some solubility. |

| Methanol, Ethanol | Miscible | The alcohol functional groups of the solute and solvent can readily hydrogen bond. The hydrocarbon portion is easily solvated. | |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Miscible | The strong dipole moments of these solvents can interact favorably with the polar -OH group of the solute. |

| Halogenated | Dichloromethane (DCM) | Miscible | DCM's moderate polarity and ability to interact via dipole-dipole forces are sufficient to dissolve the molecule. |

| Aromatic | Toluene, Benzene | Miscible | The nonpolar aromatic ring effectively solvates the hydrocarbon tail, while the molecule's overall polarity is low enough not to preclude mixing. |

| Nonpolar | Hexane, Heptane | Soluble to Miscible | The dominant intermolecular forces are van der Waals interactions between the hydrocarbon tail and the alkane solvent. |

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a gold standard for determining the equilibrium solubility of a compound. This method is designed to be self-validating by ensuring equilibrium is reached.

Rationale for Method Selection

The shake-flask method is chosen for its robustness and ability to determine thermodynamic equilibrium solubility. By agitating an excess of the solute with the solvent for a prolonged period at a constant temperature, we ensure the solution becomes saturated. Subsequent analysis of the clear supernatant provides a precise measure of the maximum amount of solute dissolved.

Materials and Reagents

-

Solute: this compound (purity >98%)

-

Solvents: HPLC-grade or equivalent high-purity Water, Methanol, Ethanol, Acetone, THF, DMSO, Dichloromethane, Toluene, Hexane.

-

Equipment: Analytical balance, 20 mL glass scintillation vials with PTFE-lined caps, constant temperature incubator/shaker, 0.2 µm PTFE syringe filters, calibrated pipettes, autosampler vials for analysis.

-

Analytical System: A calibrated analytical instrument for quantification, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV or Refractive Index detector.

Step-by-Step Experimental Workflow

-

Preparation of Standard Curve:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Perform serial dilutions to create a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

-

Analyze these standards on the chosen analytical system (GC or HPLC) to generate a standard curve of response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a 20 mL glass vial. "Excess" means enough solid/liquid will remain undissolved at the end of the experiment (e.g., start with ~200 mg for a 10 mL solvent volume).

-

Accurately pipette a known volume of the test solvent (e.g., 10.0 mL) into the vial.

-

Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in an incubator/shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be run by taking measurements at 24, 48, and 72 hours to confirm the concentration has plateaued.

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved material to settle.

-

Carefully draw the clear supernatant using a pipette or syringe.

-

Immediately filter the supernatant through a 0.2 µm syringe filter into a clean autosampler vial. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent if necessary to bring its concentration within the linear range of the standard curve.

-

Analyze the final sample using the same analytical method as the standards.

-

Use the standard curve to determine the concentration of this compound in the saturated solution.

-

Calculate the solubility in desired units (e.g., mg/mL or mol/L), accounting for any dilutions.

-

Safety Precautions

-

Handle this compound in a well-ventilated fume hood.

-

As the compound is a known skin and eye irritant, wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[1][12]

-

Many solvents used are flammable. Keep away from ignition sources and use in accordance with their Safety Data Sheets (SDS).[13][14]

Visualization of Solubility Principles

The interplay between solute and solvent properties that dictates solubility can be visualized as a decision-making process.

Caption: Interplay of solute and solvent intermolecular forces determining solubility.

This diagram illustrates that high solubility is achieved when the dominant intermolecular forces of the solute match those of the solvent. Strong hydrogen bonding and polar interactions between this compound and polar solvents lead to dissolution. Similarly, its nonpolar backbone interacts favorably with nonpolar solvents. Conversely, a mismatch in interaction types leads to poor solubility.

Conclusion

While specific experimental data for the solubility of this compound is not widely published, a robust theoretical profile can be predicted based on its molecular structure and comparison with chemical analogs. It is anticipated to be miscible with a wide range of common organic solvents, from polar alcohols to nonpolar alkanes, but will likely exhibit only moderate or sparing solubility in water. For researchers requiring precise quantitative data for process design, reaction optimization, or formulation, the detailed experimental protocol provided in this guide offers a reliable and reproducible method for its determination.

References

Click to expand

- Merck Index. 2-Methyl-3-butyn-2-ol. Royal Society of Chemistry.

- The Good Scents Company. 2-methyl-3-butyn-2-ol.

- PubChem. 2-Methyl-3-butyn-2-ol.

- BDMAEE. 2-methyl-3-butyn-2-ol.